molecular formula C9H9NO3S B396807 1-[(2-Nitrophenyl)sulfanyl]propan-2-one CAS No. 22057-28-9

1-[(2-Nitrophenyl)sulfanyl]propan-2-one

Cat. No.: B396807
CAS No.: 22057-28-9
M. Wt: 211.24g/mol
InChI Key: AGNNBHMFRWKZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Nitrophenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C₉H₉NO₃S It is characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to a propan-2-one moiety

Preparation Methods

The synthesis of 1-[(2-Nitrophenyl)sulfanyl]propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-nitrothiophenol and 2-bromoacetone.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: 2-nitrothiophenol is reacted with 2-bromoacetone under reflux conditions to yield this compound.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(2-Nitrophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the sulfanyl group.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

1-[(2-Nitrophenyl)sulfanyl]propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism by which 1-[(2-Nitrophenyl)sulfanyl]propan-2-one exerts its effects involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes and lead to the desired biological effects.

Comparison with Similar Compounds

1-[(2-Nitrophenyl)sulfanyl]propan-2-one can be compared with similar compounds such as:

    1-[(2-Nitrophenyl)sulfanyl]ethanone: This compound has a similar structure but with an ethanone moiety instead of propan-2-one. It exhibits similar chemical reactivity but may differ in its biological activity and applications.

    1-[(4-Nitrophenyl)sulfanyl]propan-2-one: The position of the nitro group on the phenyl ring can influence the compound’s reactivity and biological properties.

    1-[(2-Aminophenyl)sulfanyl]propan-2-one: The amino group in place of the nitro group can lead to different chemical and biological behaviors, making it useful for different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(2-nitrophenyl)sulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNNBHMFRWKZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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